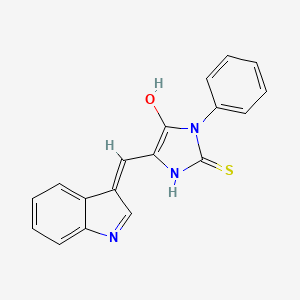![molecular formula C12H14N4O3 B13718577 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a benzyloxyethylamino group attached to the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol typically involves the reaction of cyanuric chloride with 2-(benzyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure selective substitution at the desired positions on the triazine ring. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces one of the chlorine atoms on the cyanuric chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce reaction times. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[[2-(Methoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Ethoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Phenoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
Uniqueness
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14N4O3 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
6-(2-phenylmethoxyethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O3/c17-11-14-10(15-12(18)16-11)13-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14,15,16,17,18) |
InChI-Schlüssel |
PCVGAKIEWGZKGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCNC2=NC(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



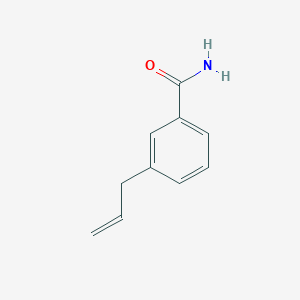
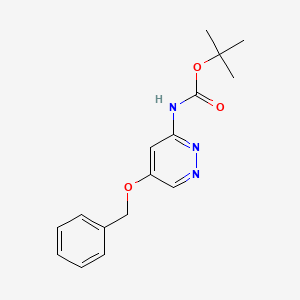


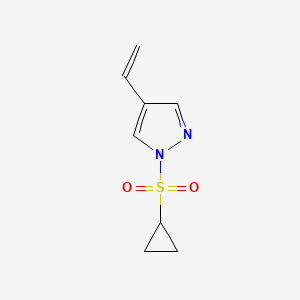
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
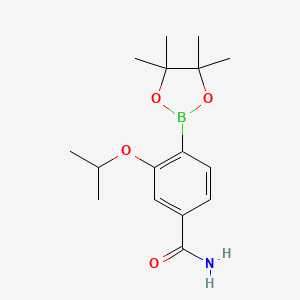

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
